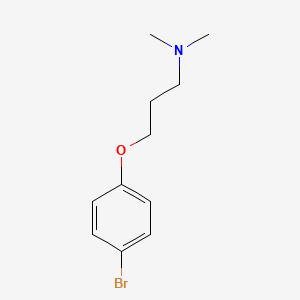
2-ciano-N-(3,4-dimetilfenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(3,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C11H12N2O It is a derivative of acetamide, where the amide nitrogen is substituted with a 3,4-dimethylphenyl group and a cyano group is attached to the alpha carbon of the acetamide
Aplicaciones Científicas De Investigación
2-cyano-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It is investigated for its biological activity, including potential antimicrobial or anticancer properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of various heterocyclic compounds, which are of interest in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylaniline with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product.
Another method involves the direct reaction of 3,4-dimethylaniline with ethyl cyanoacetate under basic conditions, followed by acidification to obtain the target compound. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of 2-cyano-N-(3,4-dimethylphenyl)acetamide typically involves large-scale batch reactions using the aforementioned synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to form the corresponding carboxamide or carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of a base like sodium hydroxide or an acid catalyst like p-toluenesulfonic acid.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Condensation Reactions: Imines or enamines.
Hydrolysis: Carboxamide or carboxylic acid derivatives.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(3,4-dimethylphenyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The 3,4-dimethylphenyl group can enhance the compound’s binding affinity and specificity for its target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-cyano-N-(4-methylphenyl)acetamide
- 2-cyano-N-(4-ethylphenyl)acetamide
- 2-cyano-N-(3,4-dimethoxyphenyl)acetamide
Uniqueness
2-cyano-N-(3,4-dimethylphenyl)acetamide is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the phenyl ring can affect the compound’s electronic properties, making it distinct from other cyanoacetamide derivatives.
Propiedades
IUPAC Name |
2-cyano-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVXWSZVPOVPHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368193 |
Source


|
| Record name | 2-cyano-N-(3,4-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24522-42-7 |
Source


|
| Record name | 2-cyano-N-(3,4-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-bromophenoxy)ethyl]-N-methylamine](/img/structure/B1271706.png)




![[5-(2-Phenylethyl)-2-thienyl]acetic acid](/img/structure/B1271720.png)
![2-[(4-Bromophenyl)thio]acetamide](/img/structure/B1271723.png)



